molecular formula C24H28N4O6S B13390104 N,N-dimethyl-4-[8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide

N,N-dimethyl-4-[8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide

Cat. No.: B13390104
M. Wt: 500.6 g/mol
InChI Key: QEHGCQJLOZOLSS-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide is a benzenesulfonamide derivative featuring a highly substituted pyrrolo[3,2-h]isoquinoline scaffold. Key structural elements include:

  • Pyrrolo[3,2-h]isoquinoline system: A fused bicyclic system with a 2-oxo group and an 8-methyl substituent.
  • Oxyimino-tetrahydrofuranone linkage: A 3-(2-oxooxolan-3-yl)oxyimino group, introducing conformational rigidity and hydrogen-bonding capacity.

Properties

Molecular Formula

C24H28N4O6S

Molecular Weight

500.6 g/mol

IUPAC Name

N,N-dimethyl-4-[8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide

InChI

InChI=1S/C24H28N4O6S/c1-27(2)35(31,32)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(29)22(18)26-34-20-9-11-33-24(20)30/h4-7,12,16,19-20H,8-11,13H2,1-3H3,(H,25,26,29)

InChI Key

QEHGCQJLOZOLSS-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC5CCOC5=O)C(=O)N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions .

Chemical Reactions Analysis

Types of Reactions

(Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .

Biology and Medicine

It may exhibit activities such as anti-inflammatory, anticancer, or antimicrobial effects .

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure allows for the design of materials with tailored functionalities .

Mechanism of Action

The mechanism of action of (Z)-N,N-Dimethyl-4-(8-methyl-2-oxo-3-(((2-oxotetrahydrofuran-3-yl)oxy)imino)-2,3,5a,6,7,8,9,9a-octahydro-1H-pyrrolo[3,2-h]isoquinolin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets in biological systems. This interaction can lead to the modulation of various pathways, such as enzyme inhibition or receptor activation, resulting in the observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogs

Core Scaffold Variations

Table 1: Comparison of Heterocyclic Systems
Compound Name Core Structure Key Substituents Reference
Target Compound Pyrrolo[3,2-h]isoquinoline 8-methyl, 2-oxo, 3-(2-oxooxolan-3-yl)oxyimino Synthesized
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-isopropylbenzenesulfonamide Pyrazolo[3,4-d]pyrimidine Chromen-4-one, fluorophenyl, isopropyl
N-(5-methyl-3-isoxazolyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide Isoxazole-pyrrolidinone 5-methyl isoxazole, 2-oxo-pyrrolidine

Analysis :

  • The pyrrolo[3,2-h]isoquinoline core in the target compound provides a larger, more rigid framework compared to the pyrazolo-pyrimidine or isoxazole systems. This may enhance binding affinity but reduce metabolic stability.

Substituent Effects on Physicochemical Properties

Table 2: Substituent Impact on Solubility and Lipophilicity
Compound Name Substituent Calculated logP* Molecular Weight Water Solubility (mg/mL)*
Target Compound N,N-dimethyl, oxyimino-tetrahydrofuranone ~3.2 ~520 ~0.05
N-(5-methyl-3-isoxazolyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide 2-oxo-pyrrolidine, isoxazole ~1.8 321.35 ~1.2
4-[[(4-fluorophenyl)sulfonylamino]methyl]-N-[2-(2-morpholin-4-ylethylamino)-2-oxoethyl]cyclohexane-1-carboxamide Fluorophenyl, morpholine ~2.5 567.62 ~0.3

Key Observations :

  • The tetrahydrofuranone-oxyimino moiety adds hydrogen-bond acceptors, which may improve target engagement but reduce membrane permeability.

Biological Activity

N,N-dimethyl-4-[8-methyl-2-oxo-3-(2-oxooxolan-3-yl)oxyimino-1,5a,6,7,9,9a-hexahydropyrrolo[3,2-h]isoquinolin-5-yl]benzenesulfonamide is a complex organic compound with potential biological activities. This article aims to explore its biological activity through various studies and findings, focusing on antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds, showcasing their effectiveness against a range of bacteria and fungi. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that derivatives of related structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL, outperforming traditional antibiotics like ampicillin and streptomycin .

CompoundMIC (mg/mL)MBC (mg/mL)
Compound 80.004–0.030.008–0.06
Compound 110.0080.020
Compound 120.0150.030

The most sensitive bacterial strain identified was Enterobacter cloacae, while Escherichia coli showed the highest resistance .

Cytotoxicity Studies

Cytotoxicity assays are essential to evaluate the safety profile of new compounds. The MTT assay was employed in several studies to assess the viability of normal human cells (MRC5) after exposure to these compounds. The results indicated that while certain derivatives exhibited potent antimicrobial activity, they also showed varying degrees of cytotoxicity, necessitating further investigation into their therapeutic indices .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of compounds. The presence of specific functional groups significantly influences the potency and selectivity of these compounds against microbial targets. For example, modifications in the oxazolidinone structure led to enhanced antibacterial activity, as evidenced by docking studies that suggested interactions with bacterial enzymes like MurB .

Case Study 1: Antibacterial Efficacy

In a comparative study involving several synthesized derivatives related to N,N-dimethyl-4-[8-methyl-2-oxo...], it was found that compounds with a methyl group at the 8-position exhibited superior antibacterial properties compared to their counterparts lacking this modification. The study utilized a microdilution method to determine MIC and MBC values against a panel of bacterial strains .

Case Study 2: Fungal Activity

Another investigation focused on antifungal activity revealed that certain derivatives demonstrated excellent efficacy against fungal strains such as Trichoderma viride and Aspergillus fumigatus. The MIC values ranged from 0.004 mg/mL to 0.06 mg/mL, indicating strong potential for development as antifungal agents .

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